



# Application Notes and Protocols for SHP389 (TNO155) in Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SHP389	
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These application notes provide a comprehensive overview of the dosage and administration of **SHP389**, also known as TNO155, in various preclinical xenograft models. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research.

#### Introduction

**SHP389** (TNO155) is a selective, allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway. Dysregulation of this pathway is a common driver of oncogenesis. These notes summarize the preclinical application of **SHP389** in xenograft studies, providing data on effective dosages, administration schedules, and experimental protocols.

### **Quantitative Data Summary**

The following tables summarize the dosages and administration of **SHP389** in various xenograft models as reported in preclinical studies.

Table 1: SHP389 (TNO155) Monotherapy in Xenograft Models



Cancer Type	Cell Line / Model	Dosage	Administrat ion Route	Dosing Schedule	Outcome
Neuroblasto ma	Kelly (ALK- F1174L)	7.5 mg/kg	Oral	Twice daily	Moderate tumor growth inhibition[1]
Neuroblasto ma	Kelly (ALK- F1174L)	20 mg/kg	Oral	Twice daily	Moderate, variable responses[1]
Colorectal Cancer	HT-29	20 mg/kg	Oral	Twice daily	Moderate tumor growth inhibition[2]

Table 2: SHP389 (TNO155) Combination Therapy in Xenograft Models



Cancer Type	Cell Line / Model	Combinat ion Agent(s)	SHP389 Dosage	Administr ation Route	Dosing Schedule	Outcome
Neuroblast oma	Kelly (ALK- F1174L)	Lorlatinib (1 mg/kg, twice daily)	7.5 mg/kg	Oral	Twice daily	Significant tumor growth inhibition[1]
Neuroblast oma	Kelly (ALK- F1174L)	Lorlatinib (5 mg/kg, twice daily)	20 mg/kg	Oral	Twice daily	Significant tumor growth inhibition[1]
Colorectal Cancer	HT-29	Dabrafenib (30 mg/kg, daily) + Trametinib (0.3 mg/kg, daily)	20 mg/kg	Oral	Twice daily	Enhanced tumor growth inhibition compared to single agents[2]
NSCLC	LU-99	Ribociclib (75 mg/kg, daily)	20 mg/kg	Oral	Twice daily	Significant tumor growth inhibition[2]
NSCLC	LU-99	Trametinib (0.075 mg/kg, daily)	20 mg/kg	Oral	Twice daily	Significant tumor growth inhibition[2]
NSCLC & Colorectal Cancer	Patient- Derived Xenografts	Ribociclib (75 mg/kg, daily)	10 mg/kg	Oral	Twice daily	Tolerated and effective in a panel of PDX models[2]



# Experimental Protocols Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol describes the generation of subcutaneous xenografts using cancer cell lines.

- Cell Culture: Culture cancer cell lines (e.g., Kelly, HT-29, LU-99) in appropriate media and conditions until they reach 70-80% confluency.
- Cell Harvesting: Wash cells with PBS, detach using trypsin-EDTA, and then neutralize with complete media.
- Cell Counting and Viability: Centrifuge the cell suspension, resuspend in serum-free media
  or PBS, and determine cell count and viability using a hemocytometer or automated cell
  counter.
- Injection: Resuspend the required number of viable cells (typically 1 x 10<sup>6</sup> to 1 x 10<sup>7</sup>) in a
   1:1 mixture of serum-free media and Matrigel.
- Implantation: Subcutaneously inject the cell suspension (total volume of 100-200 μL) into the flank of immunocompromised mice (e.g., nude or NSG mice).
- Tumor Monitoring: Monitor tumor growth by caliper measurements two to three times weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.

### SHP389 (TNO155) Administration

This protocol outlines the procedure for oral administration of **SHP389**.

- Formulation: Prepare SHP389 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose). The specific formulation should be optimized for solubility and stability.
- Dosage Calculation: Calculate the required dose for each mouse based on its body weight.
- Administration: Administer the calculated volume of the SHP389 formulation to the mice via oral gavage.

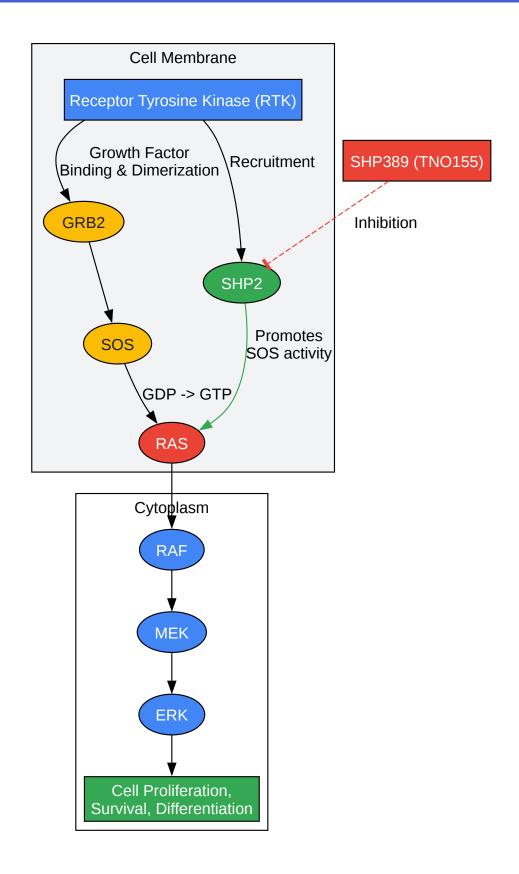


• Monitoring: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or altered appearance. Body weight should be recorded at least twice weekly.

## Signaling Pathways and Experimental Workflow SHP2 Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the mechanism of action of **SHP389**.





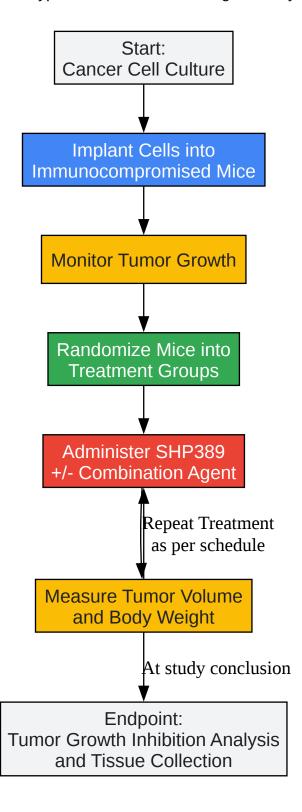
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Caption: SHP2's role in the RAS-MAPK pathway and its inhibition by SHP389.



### **Xenograft Study Experimental Workflow**

The diagram below outlines the typical workflow for a xenograft study evaluating SHP389.



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Caption: A typical workflow for a preclinical xenograft study.

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#### References

- 1. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
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